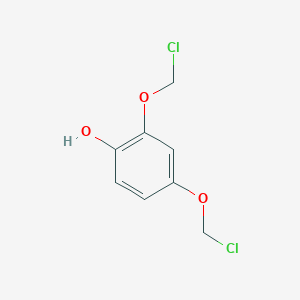
1,6-Diisocyanato-2,5-dimethylhexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Diisocyanato-2,5-dimethylhexane is an organic compound with the molecular formula C₁₀H₁₆N₂O₂. It is a type of diisocyanate, which means it contains two isocyanate groups (-NCO) attached to a hexane backbone. This compound is used primarily in the production of polyurethanes, which are materials with a wide range of applications, including foams, elastomers, and coatings.
準備方法
Synthetic Routes and Reaction Conditions: 1,6-Diisocyanato-2,5-dimethylhexane can be synthesized through the phosgenation of the corresponding diamine. The reaction typically involves the following steps:
Formation of the Diamine: The starting material, 2,5-dimethylhexane-1,6-diamine, is prepared through the hydrogenation of the corresponding dinitrile.
Phosgenation: The diamine is then reacted with phosgene (COCl₂) to form the diisocyanate. This reaction is carried out under controlled conditions to ensure the complete conversion of the diamine to the diisocyanate.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale phosgenation processes. The reaction is typically conducted in a continuous flow reactor to maintain consistent quality and yield. Safety measures are crucial due to the toxic nature of phosgene.
化学反応の分析
Types of Reactions: 1,6-Diisocyanato-2,5-dimethylhexane undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups react with compounds containing active hydrogen atoms, such as alcohols, amines, and water, to form urethanes, ureas, and carbamic acids, respectively.
Polymerization: The compound can polymerize with polyols to form polyurethanes, which are used in various applications.
Common Reagents and Conditions:
Alcohols: React with isocyanates to form urethanes under mild conditions.
Amines: React with isocyanates to form ureas, often requiring catalysts to speed up the reaction.
Water: Reacts with isocyanates to form carbamic acids, which decompose to form amines and carbon dioxide.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed through polymerization with polyols.
科学的研究の応用
1,6-Diisocyanato-2,5-dimethylhexane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of polyurethanes and other polymers.
Biology: Investigated for its potential use in biomaterials and tissue engineering due to its ability to form biocompatible polyurethanes.
Medicine: Explored for use in drug delivery systems and medical devices.
Industry: Widely used in the production of coatings, adhesives, sealants, and elastomers.
作用機序
The mechanism of action of 1,6-Diisocyanato-2,5-dimethylhexane primarily involves its reactivity with compounds containing active hydrogen atoms. The isocyanate groups (-NCO) react with hydroxyl (-OH) or amino (-NH₂) groups to form urethane or urea linkages, respectively. This reactivity is the basis for its use in polyurethane production. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable polymeric structures.
類似化合物との比較
1,6-Diisocyanatohexane: Similar structure but lacks the methyl groups on the hexane backbone.
1,6-Diisocyanato-2,2,4-trimethylhexane: Contains additional methyl groups, leading to different physical properties.
Uniqueness: 1,6-Diisocyanato-2,5-dimethylhexane is unique due to the presence of methyl groups on the hexane backbone, which can influence its reactivity and the properties of the resulting polymers. This structural variation can lead to differences in the mechanical properties, thermal stability, and chemical resistance of the polyurethanes formed from this compound.
特性
CAS番号 |
106310-92-3 |
|---|---|
分子式 |
C10H16N2O2 |
分子量 |
196.25 g/mol |
IUPAC名 |
1,6-diisocyanato-2,5-dimethylhexane |
InChI |
InChI=1S/C10H16N2O2/c1-9(5-11-7-13)3-4-10(2)6-12-8-14/h9-10H,3-6H2,1-2H3 |
InChIキー |
HWHSCZHXWXLWPB-UHFFFAOYSA-N |
正規SMILES |
CC(CCC(C)CN=C=O)CN=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


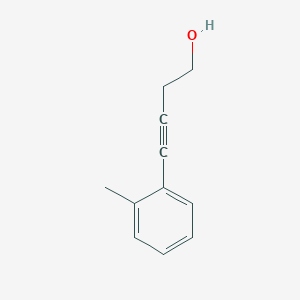

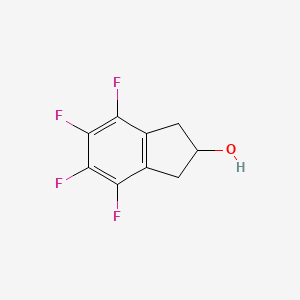
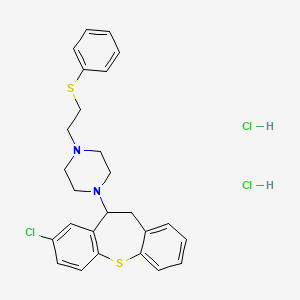
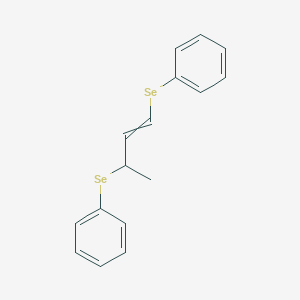
![2-[2-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-4-nitrophenoxy]acetic acid](/img/structure/B14340677.png)
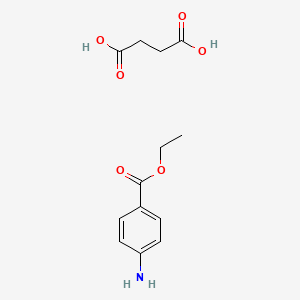
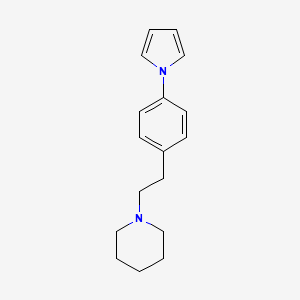
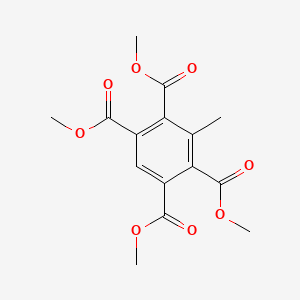
![2-Fluoro-2'H,4'H-spiro[fluorene-9,5'-[1,3]thiazolidine]-2',4'-dione](/img/structure/B14340705.png)
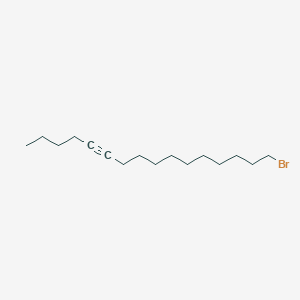

![Methanone, (3,5-dichloro-4-methoxyphenyl)[2-(trifluoromethyl)phenyl]-](/img/structure/B14340734.png)
